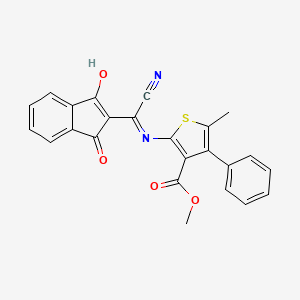![molecular formula C19H22N4O4 B14867949 1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14867949.png)
1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, a piperidine ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the methoxyphenyl group and the piperidine ring. The final step involves the acetylation of the piperidine ring to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C19H22N4O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O4/c1-27-15-4-2-13(3-5-15)16-6-7-17(24)23(21-16)12-18(25)22-10-8-14(9-11-22)19(20)26/h2-7,14H,8-12H2,1H3,(H2,20,26) |
Clave InChI |
SAUAPBVFKZYNQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


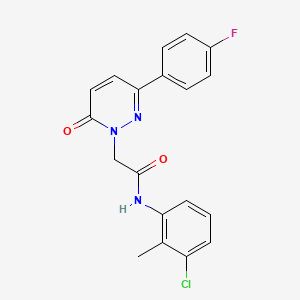
![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
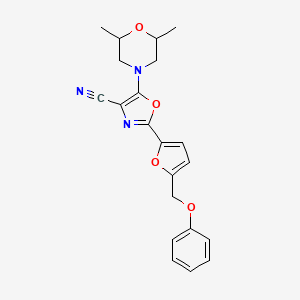

![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)

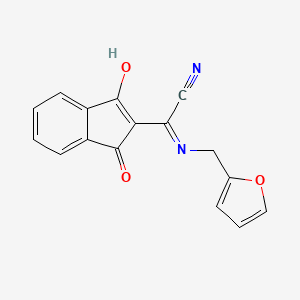
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
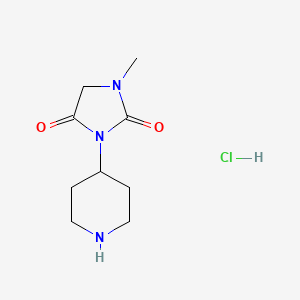


![1-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14867930.png)
